1,2-Dichloroethylene-D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

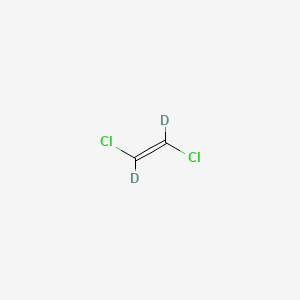

1,2-Dichloroethylene-D2 is a deuterated form of 1,2-dichloroethylene, an organochlorine compound with the molecular formula C2D2Cl2. This compound exists as two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Both isomers are colorless liquids with a sweet odor and are often used as a mixture. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties .

準備方法

Synthetic Routes and Reaction Conditions

1,2-Dichloroethylene-D2 can be synthesized through the deuteration of 1,2-dichloroethylene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 1,2-dichloroethylene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of 1,2-dichloroethylene involves the direct chlorination of acetylene or the pyrolytic dehydrochlorination of 1,1,2-trichloroethane. The separation of cis- and trans-isomers is often achieved through fractional distillation, although this process is energy-intensive and environmentally unfriendly. Advanced methods, such as the use of nonporous adaptive crystals, have been developed to efficiently separate the isomers .

化学反応の分析

Types of Reactions

1,2-Dichloroethylene-D2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated acetic acids.

Reduction: It can be reduced to form ethylene.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).

Major Products Formed

Oxidation: Chlorinated acetic acids.

Reduction: Ethylene.

Substitution: Various substituted derivatives, depending on the nucleophile used.

科学的研究の応用

1,2-Dichloroethylene-D2 is used in a variety of scientific research applications, including:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It is used in studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: It is used in the development of deuterated drugs to improve pharmacokinetic properties.

Industry: It is used in the production of polymers, adhesives, and coatings

作用機序

The mechanism of action of 1,2-Dichloroethylene-D2 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity. The primary mechanisms include oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes .

類似化合物との比較

1,2-Dichloroethylene-D2 can be compared with other similar compounds, such as:

1,1-Dichloroethylene: Unlike 1,2-dichloroethylene, 1,1-dichloroethylene is not used as a mixture of isomers and has different chemical properties.

1,2-Dichloroethane: This compound has a similar structure but differs in its reactivity and applications.

Vinyl chloride: This compound is structurally similar but is primarily used in the production of polyvinyl chloride (PVC) .

This compound is unique due to its deuterated nature, which makes it valuable in research applications involving isotopic labeling and tracing.

生物活性

1,2-Dichloroethylene-D2 (DCE-D2) is a deuterated form of 1,2-dichloroethylene, a chlorinated hydrocarbon commonly used as an industrial solvent and in the production of various chemicals. Understanding its biological activity is crucial for assessing its potential health risks and environmental impact. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of DCE-D2's biological effects.

DCE-D2 is characterized by its volatility and ability to evaporate quickly into the atmosphere. It is primarily used in industrial applications, including as a solvent for waxes and resins. In the environment, DCE-D2 can contaminate groundwater and air, raising concerns about human exposure through inhalation or ingestion.

Acute and Chronic Effects

Research indicates that both acute and chronic exposure to DCE-D2 can lead to various health effects:

- Acute Exposure : Short-term exposure to high concentrations can cause central nervous system depression, irritation of the eyes and skin, and respiratory issues. Symptoms may include drowsiness and headache .

- Chronic Exposure : Long-term exposure has been associated with liver damage, increased organ weights (particularly liver and kidneys), and possible immunosuppressive effects in animal models .

In Vivo Studies

In a 14-week study involving rats and mice, various doses of DCE-D2 were administered through microencapsulated diets. The findings included:

- Body Weight Changes : Significant reductions in body weight were observed in high-dose groups (25,000 ppm and above) compared to control groups .

- Hematological Effects : Mild decreases in hematocrit values, hemoglobin concentrations, and erythrocyte counts were noted at higher doses .

- Organ Weights : Increased liver weights were observed in female rats exposed to doses of 6,250 ppm or greater .

| Dose (ppm) | Mean Body Weight Change (g) | Liver Weight Change (%) | Hematocrit Change (%) |

|---|---|---|---|

| Control | 250 | - | - |

| 6,250 | -10 | +15 | -5 |

| 12,500 | -20 | +20 | -10 |

| 25,000 | -30 | +25 | -15 |

| 50,000 | -40 | +30 | -20 |

In Vitro Studies

In vitro studies have shown varied results regarding the mutagenic potential of DCE-D2. For instance:

- Sister Chromatid Exchange (SCE) : The cis isomer induced SCEs in CHO cells without metabolic activation; however, results were equivocal with metabolic activation. The trans isomer did not induce significant SCEs .

- Chromosomal Aberrations : Neither cis- nor trans-1,2-dichloroethylene induced chromosomal aberrations in cultured cells under various conditions .

Case Studies on Human Exposure

Limited studies have investigated the effects of DCE-D2 on humans. Notably:

- Cancer Risk : Epidemiological studies suggest no significant increase in cancer incidence among populations exposed to contaminated drinking water or occupational settings involving DCE-D2 .

- Irritation Symptoms : Reports indicate that individuals exposed to high levels may experience eye irritation and skin reactions similar to those observed in animal studies .

特性

IUPAC Name |

(E)-1,2-dichloro-1,2-dideuterioethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSEUYYWQURPO-FBBQFRKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(/[2H])\Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。